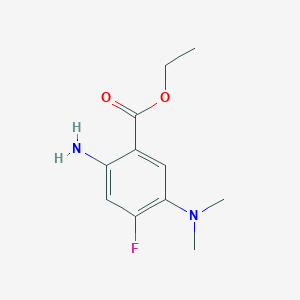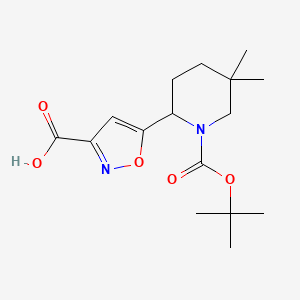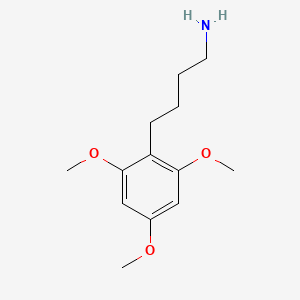
4-(2,4,6-Trimethoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,6-Trimethoxyphenyl)butan-1-amine is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by the presence of a butan-1-amine group attached to a 2,4,6-trimethoxyphenyl ring. It is known for its versatility and high purity, making it valuable for various laboratory and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethoxyphenyl)butan-1-amine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2,4,6-trimethoxybenzaldehyde with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,6-Trimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-trimethoxyphenyl)butan-1-one.
Reduction: Formation of 4-(2,4,6-trimethoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4,6-Trimethoxyphenyl)butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,4,6-Trimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-(2,4,6-Trimethoxyphenyl)butan-1-amine can be compared with other similar compounds, such as:
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different pharmacological properties.
2,4,6-Trimethoxyphenethylamine: Another isomer with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-1-amine group, which confer unique reactivity and biological properties .
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(2,4,6-trimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-10-8-12(16-2)11(6-4-5-7-14)13(9-10)17-3/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
YDFZSGACAOCKJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CCCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


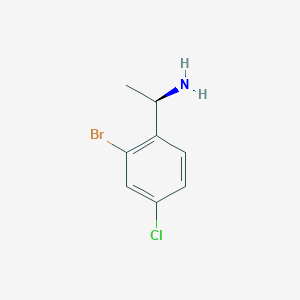
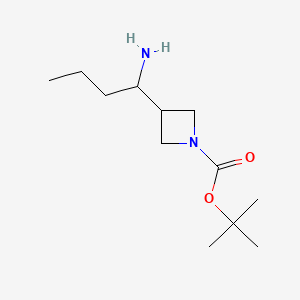



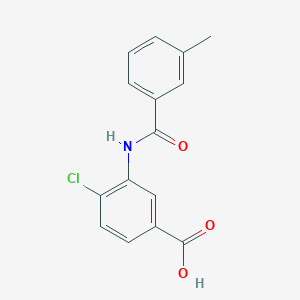

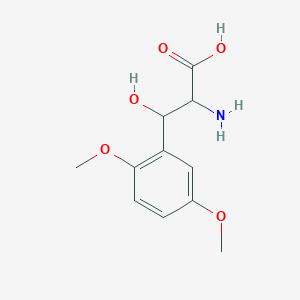
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
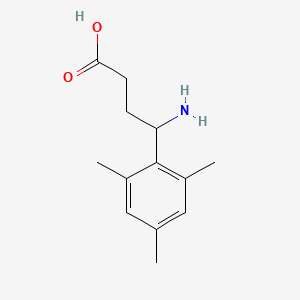
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

